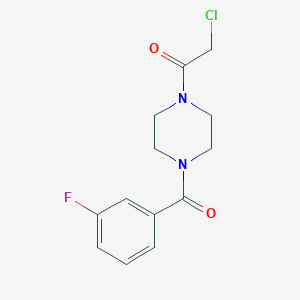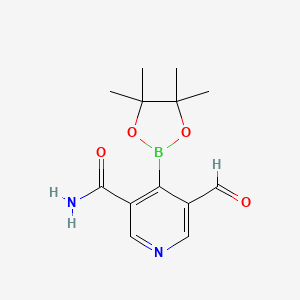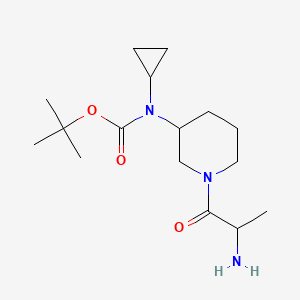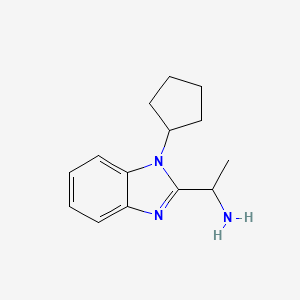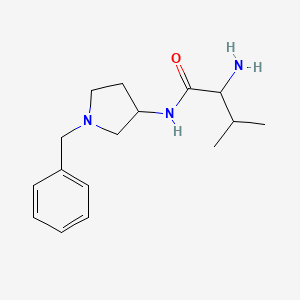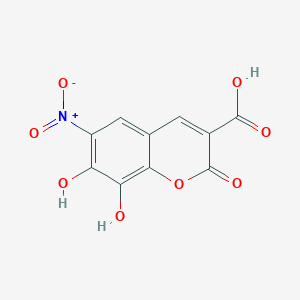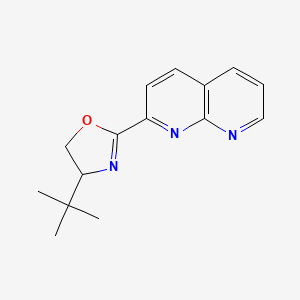
1-(4-Chloro-2-isobutoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15ClO2. This compound is characterized by the presence of a chloro group and an isobutoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-isobutoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in acetone under reflux conditions for several hours, followed by purification through recrystallization from ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Chloro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-isobutoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, in the synthesis of ibuprofen, the compound undergoes electrocarboxylation, where it reacts with carbon dioxide in the presence of a silver cathode and ionic liquids. This reaction leads to the formation of 2-(4-isobutylphenyl)propanoic acid, the active ingredient in ibuprofen . The molecular targets and pathways involved in this process include the activation of carbon nucleophiles and the stabilization of reaction intermediates by ionic liquids.
Comparación Con Compuestos Similares
1-(4-Chloro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-chloro-4-isobutoxyphenyl)ethanone: This compound has a similar structure but with the chloro and isobutoxy groups in different positions on the phenyl ring.
1-(4-chlorophenyl)ethanone: This compound lacks the isobutoxy group, which significantly alters its chemical properties and applications.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |
Clave InChI |
KMPAEEVSAUQKIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


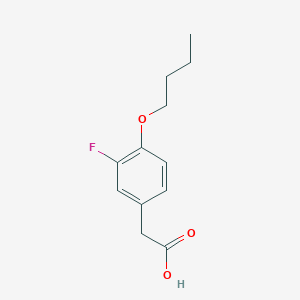
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

